molecular formula C18H20ClN5 B2846444 1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890890-75-2

1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2846444
M. Wt: 341.84
InChI Key: XFCVIQCBBFYBJC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .

Scientific Research Applications

Protein Kinase Inhibitors for Cancer Treatment

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have shown promising anticancer activity. These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures for this specific compound were not detailed in the source. However, generally, these compounds are synthesized and then tested for their inhibitory activity against protein kinases .

Results or Outcomes

The results showed that these pyrimidine derivatives have promising anticancer activity through the inhibition of protein kinases .

CDK2 Inhibitors

Summary of the Application

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .

Methods of Application or Experimental Procedures

The compounds were synthesized and then tested for their growth inhibitory activity against selected human cancer cell lines .

Results or Outcomes

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . Compounds 14, 13 and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .

Antiproliferative Activity

Summary of the Application

Pyrimidine derivatives have been synthesized and screened for their antiproliferative activity against selected human cancer cell lines .

Results or Outcomes

The specific results or outcomes for this application were not detailed in the source .

Dihydrofolate Reductase (DHFR) Inhibitors

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Pyrimidine derivatives have shown good antitumor effects on the carcinosarcoma in rats through the inhibition of dihydrofolate reductase (DHFR) .

Methods of Application or Experimental Procedures

The compounds were synthesized and then tested for their inhibitory activity against DHFR .

Results or Outcomes

The results showed that these pyrimidine derivatives have promising antitumor effects through the inhibition of DHFR .

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c1-12-7-8-14(9-16(12)19)24-18-15(10-22-24)17(20-11-21-18)23-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCVIQCBBFYBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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